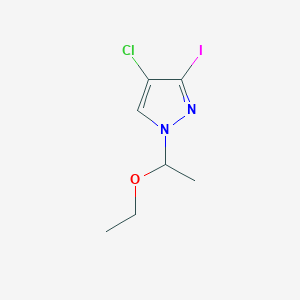

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a chlorine atom at the 4-position, an ethoxyethyl group at the 1-position, and an iodine atom at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloro-3-iodopyrazole with ethyl vinyl ether under acidic conditions to introduce the ethoxyethyl group at the 1-position. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which acts as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Reactions: Products include azido, cyano, or organometallic derivatives.

Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyrazole ring.

Coupling Reactions: Products include biaryl or alkyne-substituted pyrazoles.

Scientific Research Applications

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the chlorine and iodine atoms can enhance its binding affinity and selectivity for certain molecular targets. The ethoxyethyl group may also play a role in modulating its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-1-(1-ethoxyethyl)-3,5-dimethyl-1H-pyrazole

- 4-Chloro-1-(1-ethoxyethyl)-3-bromo-1H-pyrazole

- 4-Chloro-1-(1-ethoxyethyl)-3-fluoro-1H-pyrazole

Uniqueness

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of chlorine and iodine atoms also enhances its utility in various coupling reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

4-Chloro-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound, characterized by its halogenated structure, is being investigated for various therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with chlorine and iodine atoms, which significantly influence its reactivity and biological interactions. The ethoxyethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : The compound could interact with various receptors, modulating signaling pathways that affect cellular responses.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study reported that certain pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. Compounds derived from the pyrazole scaffold have been tested against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of halogen substituents has been correlated with enhanced antibacterial activity .

Anticancer Potential

The anticancer properties of pyrazoles stem from their ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound have shown promise in preclinical studies against several cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .

Case Studies

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models. The most active compounds exhibited effects comparable to indomethacin, a well-known anti-inflammatory agent .

- Antimicrobial Testing : In vitro assays demonstrated that certain substituted pyrazoles exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that the introduction of halogens significantly enhanced antimicrobial efficacy .

- Anticancer Evaluations : Compounds structurally related to this compound were tested against various cancer cell lines, revealing IC50 values in the low micromolar range, indicating substantial cytotoxicity .

Data Summary

Properties

IUPAC Name |

4-chloro-1-(1-ethoxyethyl)-3-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClIN2O/c1-3-12-5(2)11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRMYQAWPUZQIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.